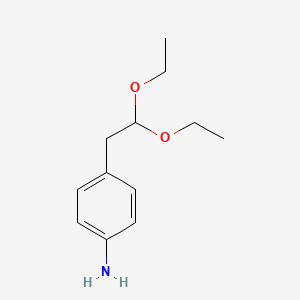

4-(2,2-Diethoxyethyl)aniline

Description

Significance of Arylamine and Acetal (B89532) Functional Groups in Synthetic Organic Chemistry

The utility of 4-(2,2-Diethoxyethyl)aniline stems from the distinct properties of its two primary functional groups: the arylamine and the acetal.

Arylamines , which are compounds with an amino group attached to an aromatic ring, are fundamental in organic synthesis. fiveable.mencert.nic.in They are precursors to a wide range of organic compounds, including pharmaceuticals and dyes. fiveable.mencert.nic.insundarbanmahavidyalaya.in The amino group influences the aromatic ring's reactivity, making it more susceptible to electrophilic substitution reactions. fiveable.me Furthermore, the amino group itself can undergo various transformations, such as diazotization, which allows for the introduction of many different functional groups. fiveable.me

Acetal functional groups serve as protecting groups for aldehydes and ketones. pearson.comfiveable.memasterorganicchemistry.com This means they can "mask" a reactive aldehyde or ketone from unwanted reactions while other chemical transformations are carried out on the molecule. pearson.comfiveable.me Acetals are stable under neutral or basic conditions but can be easily converted back to the original carbonyl compound using aqueous acid. fiveable.memasterorganicchemistry.com This controlled reactivity is a crucial tool in multi-step organic synthesis. fiveable.menumberanalytics.com

The presence of both these groups in this compound provides a powerful synthetic tool, offering a latent aldehyde on an arylamine scaffold.

Academic Research Landscape and Interdisciplinary Relevance of this compound

The unique structure of this compound lends itself to a variety of research applications, highlighting its interdisciplinary importance. Its derivatives are explored in medicinal chemistry, materials science, and for the synthesis of complex heterocyclic systems.

In medicinal chemistry , the arylamine motif is a core component of many biologically active molecules and pharmaceuticals. ncert.nic.insundarbanmahavidyalaya.inrsc.org The acetal group can be hydrolyzed to an aldehyde, which can then be used to construct other parts of a target molecule. For instance, related N-(2,2-diethoxyethyl)aniline structures are used as intermediates in the synthesis of complex organic molecules and pharmaceuticals. smolecule.com

In materials science , arylamine derivatives are precursors for polymers and dyes. ncert.nic.insundarbanmahavidyalaya.in The electronic properties of the arylamine can be harnessed, and the latent aldehyde allows for further chemical modifications to create materials with specific functions.

The compound is also a valuable intermediate for creating more complex chemical structures. For example, research has shown that the intramolecular reaction between a pyrimidine (B1678525) nitrogen atom and an acetal moiety can be used to synthesize dihydroimidazopyrimidines, demonstrating the utility of this structural combination in forming heterocyclic systems. vu.lt

Fundamental Chemical Structure and Potential for Diverse Reactivity

The chemical structure of this compound consists of an aniline (B41778) core (a benzene (B151609) ring attached to an amino group) with a diethoxyethyl group at the para-position. biosynth.com The molecular formula is C₁₂H₁₉NO₂. biosynth.comalfa-chemistry.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₉NO₂ |

| Molecular Weight | 209.28 g/mol |

| IUPAC Name | This compound |

| Boiling Point | 320ºC at 760mmHg |

| Density | 1.023 g/cm³ |

Source: Alfa Chemistry, Biosynth biosynth.comalfa-chemistry.com

The reactivity of this compound is governed by its functional groups:

The Arylamine Group : The amino group (-NH₂) makes the aromatic ring electron-rich and thus activated towards electrophilic aromatic substitution. It can also act as a nucleophile and undergo reactions like acylation and alkylation. A key reaction of primary arylamines is diazotization with nitrous acid to form diazonium salts, which are highly versatile intermediates for introducing a wide array of functional groups. sundarbanmahavidyalaya.infiveable.me

The Acetal Group : The diethoxyethyl group, [-CH(OCH₂CH₃)₂], is stable to many reagents but can be hydrolyzed under acidic conditions to yield the corresponding aldehyde, 4-aminophenylacetaldehyde. fiveable.memasterorganicchemistry.com This unmasking of the aldehyde opens up a vast number of subsequent chemical reactions, including condensations, oxidations, and reductions.

This dual functionality allows chemists to perform a sequence of reactions, first utilizing the reactivity of the arylamine portion while the aldehyde is protected, and then deprotecting the acetal to carry out further transformations at the newly revealed aldehyde group.

Structure

3D Structure

Properties

IUPAC Name |

4-(2,2-diethoxyethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-3-14-12(15-4-2)9-10-5-7-11(13)8-6-10/h5-8,12H,3-4,9,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYRJQIMOSQDNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC1=CC=C(C=C1)N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 2,2 Diethoxyethyl Aniline and Its Structural Analogues

Established Synthetic Pathways to 4-(2,2-Diethoxyethyl)aniline

While a direct, single-step synthesis for this compound is not extensively documented, its structure lends itself to logical multi-step synthetic routes starting from readily available precursors. A common and effective strategy involves the modification of a substituted benzene (B151609) ring, typically starting from a nitroaromatic compound, followed by reduction of the nitro group to an amine.

One plausible and established pathway commences with 4-nitrophenethyl alcohol. The synthesis can be envisioned as a two-step process:

Oxidation and Acetalization: The primary alcohol of 4-nitrophenethyl alcohol is first oxidized to the corresponding aldehyde, 4-nitrophenylacetaldehyde. Due to the inherent instability of aldehydes, this intermediate is typically protected in situ as its diethyl acetal (B89532). This is achieved by reacting it with triethyl orthoformate or ethanol (B145695) in the presence of an acid catalyst. This step yields 1-(2,2-diethoxyethyl)-4-nitrobenzene.

Reduction of the Nitro Group: The nitro group of 1-(2,2-diethoxyethyl)-4-nitrobenzene is then reduced to the primary amine. This transformation is commonly accomplished using various reducing agents. Standard methods include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. Chemical reduction methods, such as using tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid, are also effective. This final step affords the target compound, this compound.

This sequence ensures that the sensitive aldehyde functionality is protected as a stable acetal during the reduction of the nitro group, which could otherwise be affected by the reaction conditions.

Synthesis of N-Substituted 2,2-Dialkoxyethylaniline Derivatives

The synthesis of N-substituted derivatives of this compound is of significant interest for creating diverse molecular scaffolds. These methods involve the formation of new carbon-nitrogen bonds at the aniline (B41778) nitrogen through various chemical strategies.

Alkylation Strategies for N-Substitution

Direct N-alkylation of anilines is a fundamental method for preparing secondary and tertiary amines. This can be achieved by reacting this compound with alkylating agents such as alkyl halides or sulfates. The reaction typically requires a base to neutralize the acidic proton of the aniline nitrogen and facilitate the nucleophilic attack. However, a significant challenge in this approach is controlling the degree of alkylation, as the primary amine can be successively alkylated to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. google.com

Alternative "borrowing hydrogen" or "hydrogen autotransfer" methodologies have emerged as greener alternatives. These reactions use alcohols as alkylating agents, catalyzed by transition metal complexes (e.g., based on Ru, Ir, Pd), producing water as the only byproduct. orgsyn.org

| Alkylation Method | Alkylating Agent | Catalyst/Base | Typical Product |

| Direct Alkylation | Alkyl Halide (R-X) | K₂CO₃, Et₃N | N-alkyl & N,N-dialkyl anilines |

| Hydrogen Autotransfer | Alcohol (R-OH) | Transition Metal Complex | N-alkyl & N,N-dialkyl anilines |

Reductive Amination Approaches Utilizing Aminoacetal Building Blocks

Reductive amination is a highly versatile and widely used method for forming C-N bonds, converting a carbonyl group into an amine via an intermediate imine. wikipedia.org This reaction can be applied in two main ways to generate N-substituted 2,2-dialkoxyethylaniline derivatives.

In the first approach, this compound can act as the amine component, reacting with various aldehydes or ketones. The initial condensation forms an imine (Schiff base), which is then reduced in the same pot using a suitable reducing agent. Mild reducing agents like sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly employed because they selectively reduce the imine in the presence of the carbonyl starting material. mdma.chorganic-chemistry.org

A second approach involves using an aniline derivative and an aldehyde that already contains the acetal moiety, such as 2,2-diethoxyacetaldehyde. The aniline reacts with the aldehyde to form the corresponding N-substituted imine, which is subsequently reduced to yield the desired N-substituted this compound derivative. This method is particularly useful for introducing the dialkoxyethyl group onto a pre-existing substituted aniline. rsc.org

| Reactants | Reducing Agent | Product Type |

| This compound + Aldehyde/Ketone | NaBH(OAc)₃, NaBH₃CN | N-Substituted this compound |

| Substituted Aniline + 2,2-Diethoxyacetaldehyde | NaBH₄, H₂/Pd-C | N-Substituted Arylamine with a 2,2-diethoxyethyl group |

Multi-component Reaction (MCR) Integration in Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules. nih.gov Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful tools in this regard.

The Ugi four-component reaction (U-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide, which react to form a bis-amide product. wikipedia.orgorganic-chemistry.org this compound can serve as the amine component in this reaction. For example, reacting it with an aldehyde (e.g., formaldehyde), a carboxylic acid (e.g., cyclohexanecarboxylic acid), and an isocyanide would yield a complex N-acyl-N-alkyl-amino acid amide derivative in a single step. A closely related precursor, aminoacetaldehyde dimethyl acetal, has been successfully used as the amine component in Ugi reactions, demonstrating the compatibility of the acetal functionality with the reaction conditions. orgsyn.org

The Passerini three-component reaction (P-3CR) is another important MCR that combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org While the primary amine of this compound is not a direct component, derivatives of this aniline could be incorporated into more complex structures through subsequent modifications of Passerini products.

These MCR approaches allow for the rapid generation of diverse libraries of complex molecules built upon the this compound scaffold, which is highly valuable for drug discovery and materials science.

Strategic Precursors and Reagents for Constructing this compound Architectures

The synthesis of this compound and its analogues relies on a selection of key starting materials and reagents. The choice of precursor is dictated by the specific synthetic route being employed.

Key Precursors:

4-Nitrophenethyl alcohol: A primary precursor for the synthesis of the parent compound, where the alcohol is converted to the acetal and the nitro group is subsequently reduced. nih.gov

4-Aminobenzaldehyde: This compound can be a precursor where the aldehyde group is converted to the diethyl acetal. orgsyn.orgrsc.orgottokemi.com

Aniline and Substituted Anilines: These serve as the core aromatic amine component in reactions like reductive amination or MCRs where the (2,2-diethoxyethyl) group is introduced from another reagent.

Aminoacetaldehyde Diethyl Acetal: This is a crucial building block, acting as the amine component in reactions like the Petasis or Pomeranz–Fritsch reactions to build complex heterocyclic systems attached to the acetal moiety.

Key Reagents:

Reactivity Profiles and Mechanistic Investigations of 4 2,2 Diethoxyethyl Aniline Systems

Intramolecular Cyclization Reactions Involving the Acetal (B89532) Moiety

The acetal group in 4-(2,2-diethoxyethyl)aniline serves as a masked aldehyde. Under acidic conditions, it readily hydrolyzes to reveal a reactive carbonyl group, which can then participate in intramolecular cyclization reactions with the nucleophilic aniline (B41778) nitrogen or the activated aromatic ring. This strategy is fundamental to the construction of numerous heterocyclic frameworks.

Formation of Heterocyclic Ring Systems (e.g., Pyrimidine-Fused, Indole (B1671886), Pyrido[3,4-b]indol-1-ones)

The strategic placement of the aniline and the latent aldehyde functionality in this compound makes it an ideal substrate for synthesizing a variety of fused heterocyclic systems.

Pyrimidine-Fused Systems: While this compound itself is not a pyrimidine (B1678525), its structural motif is analogous to N-(2,2-diethoxyethyl)pyrimidine-4-amines. In the presence of a Lewis acid such as boron trifluoride etherate, these related compounds undergo an intramolecular reaction between a pyrimidine nitrogen atom and the acetal moiety. thieme-connect.comresearchgate.net This cyclization leads to the formation of 3-ethoxy-2,3-dihydroimidazo[1,2-c]pyrimidines, demonstrating the utility of the diethoxyethyl group in constructing fused imidazole (B134444) rings. thieme-connect.comresearchgate.net

Indole Synthesis: this compound is a valuable precursor for the synthesis of indoles via classical methods like the Fischer and Bischler-Möhlau syntheses.

In the Fischer indole synthesis , the aniline is first converted to its corresponding phenylhydrazone. wikipedia.orgthermofisher.comorganic-chemistry.org The 4-(2,2-diethoxyethyl)phenylhydrazine, upon treatment with an acid catalyst, would hydrolyze the acetal to the corresponding aldehyde. This intermediate then undergoes a rsc.orgrsc.org-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to form the indole ring. wikipedia.orgjk-sci.comyoutube.com

The Bischler-Möhlau indole synthesis involves the reaction of an α-halo-ketone with an excess of an aniline. wikipedia.org A variation could involve a precursor derived from this compound, where the acetal is first hydrolyzed to the aldehyde, which can then be transformed into a suitable intermediate for the cyclization. wikipedia.orgscispace.com

Pyrido[3,4-b]indol-1-ones: These structures, also known as β-carbolinones, can be synthesized from tryptamine (B22526) derivatives. mdpi.com this compound can serve as a starting point for creating a tryptamine analogue. A potential pathway involves the Pictet-Spengler reaction. wikipedia.orgnrochemistry.com The aniline could be reacted with a suitable partner to introduce the necessary components, followed by acid-catalyzed hydrolysis of the acetal and subsequent cyclization to form the tetrahydro-β-carboline core. Oxidation of this intermediate would then yield the desired pyrido[3,4-b]indol-1-one. mdpi.com These compounds are of significant interest due to their potential as BTK inhibitors and for antifilarial chemotherapy. nih.govnih.gov

| Heterocyclic System | Synthetic Method | Key Intermediate from this compound |

| Pyrimidine-Fused | Intramolecular Cyclization | N-(2,2-diethoxyethyl) derivative |

| Indole | Fischer Indole Synthesis | 4-(2,2-Diethoxyethyl)phenylhydrazine |

| Indole | Bischler-Möhlau Synthesis | α-Anilino-ketone derivative |

| Pyrido[3,4-b]indol-1-one | Pictet-Spengler Reaction | Tryptamine analogue |

Acid-Catalyzed Cyclization Pathways and Regioselectivity

Acid catalysis is pivotal for the intramolecular cyclization reactions of this compound systems. The initial and crucial step is the hydrolysis of the acetal to generate an aldehyde, which then forms a reactive iminium ion with the aniline nitrogen. nrochemistry.comyoutube.comchemistrysteps.com

The general mechanism for acid-catalyzed acetal hydrolysis involves:

Protonation of one of the ethoxy groups. masterorganicchemistry.com

Elimination of ethanol (B145695) to form an oxocarbenium ion.

Nucleophilic attack by water.

Deprotonation to form a hemiacetal.

Repetition of these steps to release the second molecule of ethanol and form the aldehyde.

Once the aldehyde is formed, cyclization can proceed. In the context of the Pictet-Spengler reaction , the β-arylethylamine (derived from our starting material) condenses with the in-situ generated aldehyde to form an iminium ion. wikipedia.org This electrophilic iminium ion is then attacked by the electron-rich aromatic ring (activated by the amine group) to form the new heterocyclic ring. nrochemistry.com

Regioselectivity is a critical aspect of these cyclizations.

In the Fischer indole synthesis , the regioselectivity is determined by the direction of the enamine formation and the subsequent rsc.orgrsc.org-sigmatropic rearrangement. wikipedia.orgnih.gov The substitution pattern on the phenylhydrazine (B124118) and the nature of the carbonyl component can influence which regioisomer is formed. thermofisher.comnih.gov

In the Bischler-Möhlau synthesis , regioselectivity can be unpredictable, which has historically limited its application. wikipedia.org However, modern variations offer better control. scispace.comresearchgate.netresearchgate.net

For electrophilic aromatic substitution reactions like the Pictet-Spengler cyclization, the directing effect of the amino group on the aniline ring is paramount. The amino group is a strong ortho-, para-director, meaning the cyclization will preferentially occur at the position ortho to the amino group. chemistrysteps.combyjus.com

Oxidative Transformations of the Aniline Moiety

The aniline portion of this compound is susceptible to oxidation, offering pathways to various nitrogen-containing functional groups. The specific product often depends on the oxidant and the reaction conditions.

Organocatalytic Oxidation Mechanisms

The oxidation of anilines can be achieved using environmentally benign oxidants like hydrogen peroxide, often activated by an organocatalyst. rsc.orgnih.gov A common mechanism involves the initial oxidation of the aniline to nitrosobenzene. rit.edu This intermediate can then undergo further oxidation to the corresponding nitro compound or react with another molecule of aniline to form an azoxybenzene. rit.edumdpi.com

A proposed mechanism for the formation of nitroarenes from anilines using hydrogen peroxide in acetonitrile (B52724) involves the formation of a benzimidine intermediate from the aniline and solvent. mdpi.com This is then oxidized to an oxaziridine, which acts as the effective oxidant to convert the aniline to a nitrosoarene. mdpi.com The final step is the oxidation of the nitrosoarene to the nitroarene. mdpi.comresearchgate.net The choice of catalyst and reaction conditions can steer the reaction towards either the azoxy or nitro product. rsc.org

| Oxidation Product | Proposed Intermediate | Key Reagents |

| Nitro Compound | Nitrosoarene | H₂O₂, Organocatalyst |

| Azoxy Compound | Nitrosoarene, Aniline | H₂O₂, Organocatalyst |

Iodine-Catalyzed Oxidative Rearrangements to α-Amino Acetals

Iodine and hypervalent iodine reagents are effective mediators for the oxidation of anilines. researchgate.netdntb.gov.uanih.gov These reactions can lead to the formation of new C-N bonds through processes that are believed to involve radical intermediates. researchgate.netnih.gov While the direct oxidative rearrangement to an α-amino acetal is a specific transformation, iodine-mediated reactions on the aniline moiety are well-documented.

The iodination of anilines typically proceeds as an electrophilic aromatic substitution, where an iodinating agent attacks the electron-rich aromatic ring. niscpr.res.inresearchgate.net The reaction of anilines with iodine monochloride, for example, results in C-iodination. niscpr.res.in Hypervalent iodine reagents like iodosobenzene (B1197198) or PIFA can mediate intramolecular C-N bond formation in suitably substituted anilines, proceeding through proposed radical pathways. researchgate.netdntb.gov.ua These reactions are powerful tools for constructing nitrogen-containing heterocyclic scaffolds like dibenzazepines. researchgate.netnih.gov The specific outcome of an iodine-catalyzed oxidation on this compound would depend on the precise reagents and conditions employed, with potential pathways including ring iodination or oxidative coupling.

Nucleophilic and Electrophilic Reactions at Aromatic and Acetal Centers

The dual functionality of this compound dictates its behavior in nucleophilic and electrophilic reactions.

Nucleophilic Character: The nitrogen atom of the aniline group has a lone pair of electrons, making it a nucleophile. ucalgary.caquora.com It can react with various electrophiles. However, the nucleophilicity of the nitrogen is somewhat reduced due to the delocalization of the lone pair into the aromatic ring. ucalgary.ca The aromatic ring itself, being electron-rich due to the activating -NH₂ group, also acts as a nucleophile in electrophilic aromatic substitution reactions. chemistrysteps.comlibretexts.org

Electrophilic Character: The molecule itself does not possess strong electrophilic centers under neutral conditions. However, upon acid-catalyzed hydrolysis, the acetal is converted to an aldehyde. The carbonyl carbon of this aldehyde is highly electrophilic and susceptible to attack by nucleophiles. This is the basis for the intramolecular cyclization reactions discussed previously, but it can also be exploited in intermolecular reactions.

Reactions at the Aromatic Center: The amino group is a strong activating, ortho-, para-directing group for electrophilic aromatic substitution. byjus.comwikipedia.orgmasterorganicchemistry.com Therefore, this compound will readily undergo reactions such as:

Halogenation: Reaction with bromine water, for instance, would likely lead to the rapid formation of a polybrominated product due to the high activation of the ring. byjus.comlibretexts.org

Nitration: Direct nitration with a mixture of nitric and sulfuric acid can be problematic, as the strongly acidic conditions protonate the amino group to form the anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group. chemistrysteps.combyjus.com

Sulfonation: Similar to nitration, reaction with sulfuric acid forms anilinium hydrogen sulfate. byjus.com

| Reaction Type | Reactive Center | Key Features |

| Nucleophilic Attack | Aniline Nitrogen | Lone pair donation; reacts with electrophiles. |

| Electrophilic Aromatic Substitution | Aromatic Ring (ortho/para positions) | Activated by -NH₂ group; reacts with electrophiles (e.g., halogens, nitronium ion). wikipedia.orgmasterorganicchemistry.com |

| Nucleophilic Addition | Acetal (after hydrolysis to aldehyde) | Carbonyl carbon is electrophilic; reacts with nucleophiles. |

Advanced Mechanistic Elucidation through Kinetic Isotope Effect Studies and Reaction Intermediate Characterization

A thorough examination of the reaction mechanisms of this compound systems necessitates a detailed look at the transient species that are formed and the energetic barriers that are overcome during a chemical transformation. Kinetic isotope effect studies and the direct observation or trapping of reaction intermediates provide powerful tools for this purpose.

Kinetic isotope effect (KIE) studies, which measure the change in reaction rate upon isotopic substitution, offer profound insights into the rate-determining step of a reaction and the nature of the transition state. researchgate.net In the context of reactions involving aniline derivatives, such as the Pictet-Spengler cyclization, KIEs can help to distinguish between different proposed mechanisms. For instance, a primary deuterium (B1214612) KIE would be expected if a C-H bond to the aromatic ring is broken in the rate-determining step, a key feature of the electrophilic aromatic substitution that drives the cyclization. nih.gov

While specific KIE data for the Pictet-Spengler reaction of this compound is not extensively documented in the literature, studies on analogous systems provide valuable benchmarks. For example, the investigation of deuterium isotope effects in the reactions of other aniline nucleophiles has provided evidence for specific transition state structures. nih.gov Computational studies on related molecules, such as 4-methyl aniline, have also been employed to calculate theoretical KIEs and activation energies for various reaction pathways, offering a predictive framework where experimental data is scarce.

The following table summarizes hypothetical primary deuterium KIE values for the electrophilic cyclization step in a Pictet-Spengler-type reaction of a 4-alkoxyaniline derivative, based on values reported for similar electrophilic aromatic substitution reactions.

Interactive Data Table: Hypothetical Kinetic Isotope Effects in a Pictet-Spengler type Reaction

| Position of Deuteration | Expected kH/kD | Implication for Rate-Determining Step |

| Ortho to activating group | > 1 | C-H bond breaking is part of the rate-determining step |

| Meta to activating group | ~ 1 | C-H bond breaking is not rate-determining |

| Benzylic position of aldehyde | ~ 1 | Electrophilic attack is likely rate-determining |

The direct characterization of reaction intermediates provides another layer of mechanistic detail. In the Pictet-Spengler reaction, the initial condensation of the aniline with an aldehyde or ketone leads to the formation of a key iminium ion intermediate. wikipedia.org The electrophilicity of this iminium ion is the driving force for the subsequent cyclization. wikipedia.org While these intermediates are often transient and difficult to isolate, their existence can be confirmed through various spectroscopic techniques or by trapping experiments. nih.gov

The table below presents expected ¹³C NMR chemical shift ranges for key intermediates in the Pictet-Spengler reaction of a generic 4-alkoxyaniline.

Interactive Data Table: Expected ¹³C NMR Chemical Shifts for Reaction Intermediates

| Intermediate Species | Key Carbon Atom | Expected Chemical Shift (ppm) |

| Iminium Ion | Iminium Carbon (C=N⁺) | 160 - 180 |

| Spirocyclic Intermediate | Spiro Carbon | 60 - 80 |

| Final Tetrahydroquinoline Product | C4a | 120 - 130 |

Applications of 4 2,2 Diethoxyethyl Aniline in Advanced Organic Synthesis

Synthetic Intermediates for Pharmaceutically Relevant Structures

Precursors for Drug Analogues and Lead Compounds

The aniline (B41778) functional group is a cornerstone in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. The strategic modification of aniline derivatives allows for the fine-tuning of pharmacological properties, such as bioavailability, solubility, and receptor selectivity. 4-(2,2-Diethoxyethyl)aniline serves as an exemplary precursor in this context, primarily through its ability to form heterocyclic systems, most notably the indole (B1671886) scaffold.

The indole ring is a privileged structure in drug discovery, forming the core of numerous bioactive natural products and synthetic drugs. The synthesis of indoles often involves the cyclization of suitably substituted anilines. google.comnih.gov In the case of this compound, the diethoxyethyl group acts as a masked acetaldehyde equivalent. Under acidic conditions, the acetal (B89532) undergoes hydrolysis to reveal the aldehyde, which can then participate in an intramolecular cyclization with the aniline nitrogen, a process akin to the Bischler-Möhlau indole synthesis, to form the indole ring system. google.comnih.gov This straightforward access to a 4-substituted indole core is highly valuable for generating libraries of drug analogues for structure-activity relationship (SAR) studies.

Furthermore, the aniline nitrogen itself can be engaged in various bond-forming reactions prior to or after indole formation, expanding its utility. For instance, anilines are common starting materials for the synthesis of quinolines and other nitrogen-containing heterocycles that are investigated as potential kinase inhibitors and other therapeutic agents. nih.gov The ability to introduce diverse substituents onto the aniline ring or the indole nucleus derived from it makes this compound a key intermediate for creating novel molecular architectures for drug discovery programs. researchgate.netmdpi.com

| Bioactive Scaffold | Synthetic Utility of this compound | Potential Therapeutic Areas |

|---|---|---|

| Indoles | Direct precursor via acid-catalyzed cyclization of the acetal group. google.com | Anticancer, Anti-inflammatory, Antiviral |

| Quinolines | Serves as the aniline component in various quinoline syntheses (e.g., Combes synthesis). orgsyn.org | Antimalarial, Antibacterial, Kinase Inhibition |

| Benzimidazoles | Can be a precursor for ortho-diamino intermediates required for benzimidazole synthesis. | Antiparasitic, Antiviral, Opioid Agonists oas.org |

| Substituted Anilines | The amino group can be functionalized (e.g., acylated, alkylated) to produce diverse aniline derivatives with potential bioactivity. researchgate.netnih.gov | Analgesic, Antioxidant, Various Receptor Ligands researchgate.netnih.gov |

Contributions to Total Synthesis Endeavors

The efficiency and convergence of a synthetic route are paramount in the total synthesis of complex natural products. Multicomponent reactions (MCRs) are particularly powerful strategies in this regard, as they allow for the rapid assembly of complex molecular frameworks from simple starting materials in a single step. caltech.edu Anilines are frequent participants in a variety of MCRs, and this compound is well-suited for such applications.

Its primary contribution to total synthesis lies in its role as a robust precursor to the indole nucleus, a common motif in a large family of alkaloids and other complex natural products. The Fischer indole synthesis is a classic and widely used method, and variations often rely on precursors that can be generated from anilines. nih.gov The use of this compound provides a reliable method to construct the indole ring system, simplifying the retrosynthetic analysis and reducing the number of steps required to access key intermediates. google.com The acetal functionality offers an advantage by being stable to a variety of reaction conditions that might be incompatible with a free aldehyde, allowing for greater flexibility in the early stages of a synthetic sequence.

While specific total syntheses employing this compound are not extensively documented in readily available literature, its utility is evident from the numerous strategies that rely on similar substituted anilines to construct complex heterocyclic systems. google.comorgsyn.org The convergence afforded by using a pre-functionalized building block like this is a key principle in modern total synthesis, enabling more efficient and cost-effective routes to challenging molecular targets. caltech.edu

Functional Material Design and Polymer Synthesis via Multicomponent Reactions

The field of materials science has increasingly turned to the precision of organic synthesis to create polymers and functional materials with tailored properties. This compound offers potential in this arena, both as a monomer for conductive polymers and as a component in the synthesis of functional macromolecules via MCRs.

Aniline itself is the monomer for polyaniline (PANI), one of the most studied conductive polymers due to its unique electronic, optical, and redox properties. nih.govresearchgate.net The properties of PANI can be significantly altered by introducing substituents onto the aniline monomer. The 4-(2,2-diethoxyethyl) group on the aniline ring could influence the solubility and processability of the resulting polymer. Moreover, the acetal group serves as a protected aldehyde, which could be deprotected after polymerization. This would yield a polyaniline derivative decorated with reactive aldehyde groups, which could then be used for post-polymerization modification, such as cross-linking or grafting other molecules to create functional materials for sensors, coatings, or biomedical applications. nih.govekb.egmdpi.com

Multicomponent reactions have emerged as a powerful tool in polymer chemistry, enabling the synthesis of complex monomers and the efficient modification of polymers. nih.govresearchgate.net MCRs such as the Ugi, Passerini, and Biginelli reactions often utilize amine components. researchgate.netdntb.gov.uanih.gov this compound can act as the amine component in these reactions, allowing for the one-pot synthesis of highly functionalized molecules that can be used as monomers or cross-linkers. nih.govresearchgate.net This approach allows for the rapid generation of molecular and macromolecular diversity from simple starting materials, which is highly desirable for creating new functional materials. google.comresearchgate.net

| Multicomponent Reaction | Role of Aniline Derivative | Potential Application in Material/Polymer Science |

|---|---|---|

| Povarov Reaction | Aromatic amine component reacting with an aldehyde and an alkene. caltech.edu | Synthesis of tetrahydroquinoline-containing polymers with specific optical or electronic properties. |

| Biginelli Reaction | Can be used to synthesize dihydropyrimidinone-based monomers or functional units. dntb.gov.uanih.gov | Creation of biodegradable polymers or materials with potential biological applications. dntb.gov.ua |

| Ugi/Passerini Reactions | Amine component in the four-component Ugi or three-component Passerini reaction. researchgate.netnih.gov | Facile synthesis of peptide-like structures for biomaterials or functional polymers through post-polymerization modification. nih.govresearchgate.net |

Computational Chemistry and Theoretical Studies on 4 2,2 Diethoxyethyl Aniline Systems

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods for Geometric Optimization and Electronic Structure Analysis

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of molecular geometries and electronic properties. The two primary approaches, ab initio methods and Density Functional Theory (DFT), are central to these investigations.

Ab initio methods , such as Hartree-Fock (HF), derive their results from first principles without using experimental data. These methods are computationally intensive but provide a fundamental understanding of the molecular system. For a molecule like 4-(2,2-diethoxyethyl)aniline, ab initio calculations would be used to determine its stable conformation by systematically exploring the potential energy surface, particularly the rotation around the C-N bond and the flexible diethoxyethyl side chain.

Density Functional Theory (DFT) has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net The B3LYP hybrid functional, combined with a basis set like 6-311++G(d,p), is commonly used for aniline (B41778) derivatives to achieve reliable results for both structural and spectroscopic data. researchgate.netresearchgate.net

Geometric Optimization: The first step in any computational analysis is to find the molecule's lowest energy structure. For this compound, optimization would reveal key structural parameters. The aniline molecule itself is nonplanar, with the amino group slightly pyramidalized. researchgate.net The presence of the para-substituent, a moderately electron-donating diethoxyethyl group, would influence the geometry of the benzene (B151609) ring and the amino group. DFT calculations would predict specific bond lengths, bond angles, and dihedral angles, as illustrated with representative data for a para-substituted aniline system in the table below.

Electronic Structure Analysis: Once the optimized geometry is obtained, its electronic structure can be analyzed. Calculations would reveal the distribution of electron density, highlighting the electron-rich nature of the amino group and the aromatic ring. The Molecular Electrostatic Potential (MEP) map is a crucial tool derived from these calculations. For this compound, the MEP would show a region of negative potential (red/yellow) around the nitrogen atom and the π-system of the ring, indicating these are the likely sites for electrophilic attack. Conversely, positive potential (blue) would be located around the hydrogen atoms of the amino group.

| Parameter | Typical Calculated Value (Aniline Derivative) | Expected Influence in this compound |

| C-N Bond Length | ~1.40 Å | Slightly shortened due to resonance with the ring. |

| C-C (ring) Bond Lengths | 1.39 - 1.41 Å | Minor variations due to substituent effects. |

| C-N-H Bond Angle | ~112° | Reflects sp³ character with some planarization. |

| Amino Group Inversion Barrier | ~2.3 kcal/mol | Influenced by the electronic nature of the para substituent. researchgate.net |

| Dipole Moment | ~1.5 - 2.0 D | Vector sum influenced by both the amino and diethoxyethyl groups. |

This interactive table presents typical geometric and electronic parameters calculated for aniline derivatives using DFT methods, providing a basis for expected values in this compound.

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, assigning them to specific orbitals that extend over the entire molecule. thaiscience.info Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical indicators of a molecule's reactivity.

Frontier Orbitals:

The HOMO represents the orbital from which the molecule is most likely to donate electrons. In aniline derivatives, the HOMO is typically a π-orbital with significant electron density on the nitrogen atom and the aromatic ring, particularly at the ortho and para positions. This distribution explains why the amino group is a strong activating group for electrophilic aromatic substitution.

The LUMO represents the orbital to which the molecule is most likely to accept electrons. For anilines, the LUMO is usually a π*-antibonding orbital distributed over the aromatic ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a key indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive and can be easily excited, as less energy is required to move an electron from the HOMO to the LUMO. researchgate.net The presence of the electron-donating amino and diethoxyethyl groups in this compound is expected to raise the energy of the HOMO and slightly alter the LUMO energy, leading to a relatively small energy gap compared to unsubstituted benzene, thus indicating higher reactivity.

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |

| Aniline | -5.65 | -0.35 | 5.30 |

| p-Methylaniline | -5.48 | -0.28 | 5.20 |

| p-Methoxyaniline | -5.35 | -0.25 | 5.10 |

| p-Nitroaniline | -6.51 | -2.62 | 3.89 |

This interactive table shows representative HOMO, LUMO, and energy gap values for various para-substituted anilines, calculated at the B3LYP level. thaiscience.inforesearchgate.net The data illustrates how electron-donating groups (like methyl and methoxy) decrease the energy gap, suggesting increased reactivity, while electron-withdrawing groups (nitro) significantly lower it.

Computational Mechanistic Modeling and Transition State Analysis

Computational chemistry is an invaluable tool for mapping the potential energy surface of a chemical reaction, allowing for the detailed investigation of reaction mechanisms. For this compound, this involves modeling its reactions, identifying intermediates, and, crucially, locating the transition states (TS) that connect them.

A common reaction for anilines is electrophilic aromatic substitution. byjus.com DFT calculations can be used to model the mechanism of reactions like halogenation or nitration. The process involves:

Locating Reactants and Products: The starting materials and final products are geometrically optimized.

Identifying Intermediates: Stable intermediates, such as the sigma complex (or Wheland intermediate) formed during electrophilic attack, are identified and optimized. researchgate.net

Searching for Transition States: A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. Locating the TS is computationally demanding but essential for understanding the reaction kinetics. Its structure provides a snapshot of the bond-breaking and bond-forming processes.

Calculating Activation Energies: The energy difference between the reactants and the transition state defines the activation energy (Ea), which is the primary determinant of the reaction rate. A lower activation energy implies a faster reaction.

For this compound, the powerful electron-donating nature of the amino group, enhanced by the para-substituent, strongly directs incoming electrophiles to the ortho positions. Computational modeling would confirm this by showing that the activation energy for attack at the ortho position is significantly lower than for attack at the meta position. researchgate.net

| Reaction Coordinate | Relative Energy (kcal/mol) (Analogous System) | Description |

| Reactants (Aniline + E⁺) | 0.0 | Starting materials at their optimized geometry. |

| TS for ortho-attack | +12.5 | Transition state leading to the ortho-substituted sigma complex. |

| Ortho-sigma complex | +5.0 | Stable intermediate with the electrophile at the ortho position. |

| TS for meta-attack | +22.0 | Transition state leading to the meta-substituted sigma complex. |

| TS for para-attack | Blocked | The para position is already substituted in the target molecule. |

This interactive table presents hypothetical relative energies for the electrophilic substitution on an aniline derivative, based on DFT studies of similar reactions. researchgate.netresearchgate.net It illustrates how computational modeling can quantify the energy barriers for different reaction pathways.

Prediction and Interpretation of Spectroscopic Data through Theoretical Calculations

Computational methods allow for the a priori prediction of various spectroscopic properties, which is invaluable for structure verification and the interpretation of experimental data.

Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to atomic positions, one can determine the vibrational frequencies of the molecule. These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. cuni.cz DFT calculations at the B3LYP/6-311++G(d,p) level typically yield frequencies that are in good agreement with experimental values, though a scaling factor is often applied to correct for anharmonicity and basis set limitations. researchgate.netresearchgate.net For this compound, calculations would predict characteristic peaks such as the N-H stretches (~3400-3500 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), and C-O stretches from the ethoxy groups (~1050-1150 cm⁻¹). materialsciencejournal.org

UV-Visible Spectroscopy: The electronic transitions that give rise to UV-Vis absorption can be modeled using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the excitation energies from the ground state to various excited states. The results provide the absorption wavelength (λmax) and the oscillator strength, which relates to the intensity of the absorption band. For an aniline derivative, the primary π→π* transitions are responsible for the main absorption bands. chemrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of computational chemistry for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach. mdpi.com Calculations are performed to determine the isotropic magnetic shielding constants for each nucleus. These values are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. acs.orgnih.gov

| Spectroscopic Data | Predicted Value (Representative) | Assignment/Region |

| IR Frequency | 3450 cm⁻¹ | N-H symmetric stretch |

| IR Frequency | 1610 cm⁻¹ | C=C aromatic stretch |

| IR Frequency | 1275 cm⁻¹ | C-N stretch |

| UV-Vis (λmax) | ~295 nm | π→π* transition (HOMO→LUMO) |

| ¹³C NMR Shift | ~145 ppm | C4 (Carbon attached to Nitrogen) |

| ¹H NMR Shift | ~3.5 ppm | -NH₂ protons |

This interactive table summarizes key spectroscopic data that could be predicted for this compound based on computational studies of analogous compounds. materialsciencejournal.orgchemrxiv.orgmdpi.com

Molecular Descriptor Analysis and Structure-Reactivity Correlations

Molecular descriptors are numerical values derived from the theoretical structure of a molecule that quantify its physical, chemical, or electronic properties. These descriptors are the foundation of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. researchgate.net QSAR models aim to build a statistical correlation between these calculated descriptors and an observed biological activity or chemical property. researchgate.net

For this compound, a wide range of descriptors can be calculated using its DFT-optimized structure. These can be categorized as:

Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, dipole moment, ionization potential, electron affinity, and Mulliken or Natural Bond Orbital (NBO) atomic charges. researchgate.net These describe the molecule's ability to participate in electronic interactions.

Steric/Topological Descriptors: Molecular weight, molecular volume, surface area, and various topological indices that describe the size, shape, and branching of the molecule.

Thermodynamic Descriptors: Heat of formation, Gibbs free energy, and hydration energy.

Once calculated for a series of related compounds, these descriptors can be correlated with experimental data (e.g., reaction rates, binding affinities, toxicity) using statistical methods like Multiple Linear Regression (MLR). nih.gov A successful QSAR model can not only explain the structural features responsible for a particular activity but also predict the activity of new, unsynthesized compounds. For instance, descriptors like the electrophilicity index (ω) and atomic charges on the nitrogen have been successfully correlated with the mutagenic potential of aniline derivatives. nih.gov

| Molecular Descriptor | Definition/Significance | Relevance to Reactivity/Activity |

| Ionization Potential (I) | Energy required to remove an electron (approximated as -EHOMO). | Measures electron-donating ability; lower I indicates higher reactivity towards electrophiles. |

| Electron Affinity (A) | Energy released upon gaining an electron (approximated as -ELUMO). | Measures electron-accepting ability. |

| Electrophilicity Index (ω) | A global reactivity index that measures stabilization upon accepting electrons. | Predicts propensity to act as an electrophile in reactions. |

| Dipole Moment (μ) | Measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions (e.g., receptor binding). |

| LogP | Octanol-water partition coefficient. | Key descriptor for predicting membrane permeability and bioavailability. |

This interactive table lists key molecular descriptors and their importance in developing structure-reactivity correlations for compounds like this compound.

Future Research Directions and Emerging Opportunities for 4 2,2 Diethoxyethyl Aniline Research

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of substituted anilines often involves multi-step processes that may utilize hazardous reagents and generate significant waste. nih.gov Future research should prioritize the development of novel and sustainable synthetic routes to 4-(2,2-diethoxyethyl)aniline and its derivatives that are more efficient, economical, and environmentally benign.

Key research objectives in this area include:

Green Chemistry Approaches: Investigation into synthetic pathways that utilize greener solvents, such as water, and avoid the use of transition-metal catalysts where possible. acs.org Recent advancements in the synthesis of substituted anilines highlight methods that are inexpensive, fast, and efficient at room temperature. nih.gov

One-Pot Syntheses: Designing one-pot, multicomponent reactions that combine several synthetic steps into a single operation, thereby reducing solvent usage, energy consumption, and purification efforts. beilstein-journals.org For instance, developing a one-pot procedure starting from readily available precursors to directly yield this compound would be a significant advancement.

Catalyst-Free Methods: Exploring catalyst- and additive-free synthesis strategies, which have been successfully applied to other N-substituted anilines. beilstein-journals.orgnih.gov These methods simplify reaction procedures and reduce the environmental impact associated with catalyst synthesis and disposal.

| Methodology | Description | Potential Advantages | Research Focus |

|---|---|---|---|

| Traditional Nitroarene Reduction | Reduction of a corresponding nitroaromatic precursor. researchgate.net | Well-established and widely used for aniline (B41778) synthesis. | Developing milder and more selective reducing agents. |

| Palladium-Catalyzed Coupling | Cross-coupling of aryl halides with an amine source. nih.gov | High efficiency and functional group tolerance. | Designing more active and stable palladium catalysts. |

| Green One-Pot Synthesis | In-situ generation and reaction of intermediates from simple precursors in an environmentally friendly solvent like water. acs.org | Reduced waste, energy efficiency, and cost-effectiveness. acs.org | Optimization of reaction conditions and substrate scope. |

| Catalyst-Free Aromatization | Synthesis from non-aromatic precursors via amination-aromatization strategies without a catalyst. beilstein-journals.org | Process simplification and avoidance of metal contamination. | Elucidation of reaction mechanisms and expansion to diverse substrates. |

Exploration of Asymmetric Synthesis and Stereocontrol Strategies

Chiral anilines and their derivatives are crucial building blocks in the pharmaceutical and agrochemical industries, with nitrogen-containing compounds constituting a large percentage of small-molecule drugs. nih.govresearchgate.net While this compound itself is achiral, its functional groups offer handles for the introduction of stereocenters. Future research should explore the asymmetric synthesis of chiral derivatives of this compound.

Emerging opportunities include:

Stereospecific Cross-Coupling: Developing transition-metal-free, enantiospecific coupling reactions between aryl hydrazines (derivable from the aniline) and enantioenriched alkylboronic esters to create chiral benzylic stereocenters. nih.gov

Catalytic Asymmetric Hydrogenation: Utilizing transition metal-catalyzed asymmetric hydrogenation, a powerful tool for creating chiral amines from prochiral precursors like imines or enamines derived from this compound. acs.org

Chiral Auxiliaries: Employing chiral auxiliaries to direct the stereochemical outcome of reactions at or near the aniline functional group. Research into new, effective chiral auxiliaries derived from readily available amino acids is ongoing. nih.gov

| Strategy | Description | Target Chiral Moiety | Key Research Challenge |

|---|---|---|---|

| Enantiospecific C-C Coupling | Coupling of an aniline-derived arylmetal species with a chiral electrophile. nih.govresearchgate.net | Chiral alkyl group on the aromatic ring. | Achieving high enantiospecificity and yield. nih.gov |

| Asymmetric Reduction | Asymmetric hydrogenation of an imine formed from a derivative of the title compound. acs.org | Chiral amine center. | Developing highly selective and active catalysts. |

| Sulfinimine Chemistry | Use of chiral sulfinimines as building blocks for the enantioselective synthesis of amino acid derivatives. rsc.org | α- or β-amino acid derivatives. | Expanding the scope of applicable nucleophiles and substrates. |

Integration into Advanced Catalytic Systems and Flow Chemistry Approaches

Modern organic synthesis increasingly relies on advanced catalytic systems and continuous flow chemistry to enhance efficiency, safety, and scalability. The application of these technologies to the synthesis and functionalization of this compound is a promising research frontier.

Areas for future investigation:

Advanced Catalysis: Research into the use of novel catalysts, such as ruthenium or palladium complexes, for reactions like N-alkylation or C-H functionalization of the aniline ring. researchgate.net Immobilizing these catalysts on solid supports can facilitate their recovery and reuse, aligning with green chemistry principles.

Continuous Flow Chemistry: Transitioning key synthetic steps from batch to continuous flow processing. Flow chemistry offers superior control over reaction parameters (temperature, pressure, mixing), which can lead to higher yields, improved selectivity, and safer handling of reactive intermediates. mdpi.com This technology has been successfully applied to challenging reactions like selective hydrogenations and those involving unstable intermediates. mdpi.comnih.gov

| Parameter | Batch Processing | Continuous Flow Processing | Relevance to this compound Synthesis |

|---|---|---|---|

| Scalability | Often requires re-optimization for larger scales. | Easily scaled by extending operation time ("scaling-out"). | Facilitates efficient production for industrial applications. |

| Safety | Large volumes of reagents can pose risks. | Small reaction volumes enhance safety, especially for exothermic or hazardous reactions. nih.gov | Safer handling of reactive intermediates in multi-step syntheses. |

| Process Control | Difficult to maintain uniform temperature and mixing. | Precise control over temperature, pressure, and residence time. mdpi.com | Improved selectivity and reduced byproduct formation. |

| Integration | Difficult to integrate multiple reaction steps. | Allows for "telescoped" multi-step syntheses without intermediate isolation. nih.gov | Streamlined production of complex derivatives. |

Deeper Elucidation of Complex Reaction Mechanisms and Intermediates

A fundamental understanding of reaction mechanisms is crucial for optimizing synthetic protocols, minimizing side reactions, and predicting the outcome of new transformations. For reactions involving this compound, a combination of experimental and computational studies can provide invaluable insights.

Future research should focus on:

Kinetic Studies: Performing kinetic analyses of key synthetic steps to determine reaction orders, rate-determining steps, and the influence of catalysts and additives. researchgate.net

Intermediate Trapping and Characterization: Employing spectroscopic techniques (e.g., NMR, IR) and trapping experiments to identify and characterize transient intermediates, which can confirm or refute proposed mechanistic pathways.

Computational Modeling: Using quantum chemical methods, such as G3MP2B3, to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. mdpi.com Such studies can explain observed regioselectivity and identify potential kinetic bottlenecks, guiding experimental design. mdpi.com

| Reaction Type | Potential Intermediate | Method of Investigation |

|---|---|---|

| Condensation with Carbonyls | Imine/Enamine Species beilstein-journals.org | In-situ NMR spectroscopy, trapping with nucleophiles. |

| Acid-Catalyzed Reactions | Protonated Anilinium Ions mdpi.com | Computational pKa calculations, kinetic isotope effect studies. |

| Oxidative Coupling | Radical Cations | Electron Paramagnetic Resonance (EPR) spectroscopy. |

| Palladium-Catalyzed Cross-Coupling | Organopalladium(II) complexes | 31P NMR spectroscopy, X-ray crystallography of isolated complexes. |

Expanding Applications in Targeted Organic Synthesis and Functional Material Development

Aniline and its derivatives are foundational materials for a vast array of products, including dyes, polymers, pharmaceuticals, and agricultural chemicals. researchgate.netresearchgate.net A key future direction for this compound research is to leverage its unique structure as a building block for novel, high-value molecules and materials.

Promising areas for application-driven research include:

Heterocyclic Synthesis: The acetal-protected aldehyde functionality on the side chain makes this compound an ideal precursor for synthesizing complex heterocyclic systems. For example, it can be used to construct quinoline, quinoxaline, or indole (B1671886) scaffolds, which are prevalent in biologically active compounds. bohrium.comnih.govnih.gov

Functional Polymers: The aniline moiety can be polymerized to create polyaniline derivatives. rsc.org The diethoxyethyl substituent could impart unique properties, such as improved solubility or specific analyte sensitivity, making these polymers suitable for applications in chemical sensors or electronic devices. rsc.org

Ligand Development: The compound can serve as a building block for sterically demanding ligands used in catalysis. nih.govresearchgate.net The ethyl groups on the acetal (B89532) and the substitution pattern on the aniline ring can be modified to fine-tune the steric and electronic properties of the resulting ligands.

| Application Area | Target Molecule/Material Class | Rationale |

|---|---|---|

| Medicinal Chemistry | 4-Anilinoquinoline Derivatives nih.gov | The anilinoquinoline core is a known pharmacophore for kinase inhibitors. nih.gov |

| Materials Science | Substituted Polyanilines rsc.org | The side chain can enhance processability and introduce sensing capabilities. rsc.org |

| Agrochemicals | N-Phenylmaleimides tandfonline.com | Maleimides derived from anilines are used as precursors for compounds with biological properties. tandfonline.com |

| Catalysis | Bidentate N,O-Ligands | The aniline nitrogen and the deprotected aldehyde can coordinate to metal centers. |

Q & A

Q. What are the common synthetic routes for 4-(2,2-Diethoxyethyl)aniline in academic research?

The synthesis typically involves introducing the diethoxyethyl group to the aniline ring via nucleophilic substitution or reductive alkylation. For example, analogous compounds like 4-methoxy-2-methylaniline derivatives are synthesized using acid-catalyzed hydrolysis of acetonide intermediates to form hemiacetals, followed by cyclization . For this compound, a plausible route involves reacting aniline with diethoxyethyl bromide under basic conditions. Safety protocols, such as handling moisture-sensitive reagents in inert atmospheres, are critical .

Q. How is the purity of this compound assessed in laboratory settings?

Purity is evaluated using thin-layer chromatography (TLC) for preliminary screening, followed by high-performance liquid chromatography (HPLC) with UV detection for quantification. Spectroscopic techniques like -NMR and -NMR confirm structural integrity, while mass spectrometry (MS) verifies molecular weight. X-ray crystallography, as demonstrated for structurally similar aniline derivatives, provides definitive confirmation of molecular geometry .

Q. What safety precautions are necessary when handling this compound?

Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory. The compound should be handled in a fume hood to avoid inhalation. Emergency measures include rinsing eyes with water for 15 minutes upon contact and using activated carbon to contain spills. Storage requires airtight containers in cool, dry conditions away from ignition sources .

Advanced Research Questions

Q. How does the electronic environment of the aniline ring influence the reactivity of this compound in cross-coupling reactions?

The electron-donating diethoxyethyl group activates the aniline ring toward electrophilic substitution but may sterically hinder coupling reactions. For instance, Suzuki-Miyaura coupling with aryl halides requires palladium catalysts (e.g., Pd(PPh)) and optimized base conditions (e.g., NaCO) to mitigate steric effects. Reaction yields can vary due to competing side reactions, necessitating kinetic studies via in situ NMR monitoring .

Q. What challenges arise in the spectroscopic characterization of this compound, and how are they addressed?

Overlapping signals in -NMR (e.g., diethoxyethyl protons at δ 3.4–3.7 ppm) complicate assignment. Deuterated solvents (e.g., DMSO-d) and 2D NMR techniques (COSY, HSQC) resolve ambiguities. X-ray crystallography, as applied to related compounds, confirms bond angles and torsional strain in the diethoxyethyl chain . Computational methods (DFT calculations) further validate electronic properties .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

Discrepancies often stem from varying reaction conditions (e.g., solvent polarity, temperature). Systematic optimization using Design of Experiments (DoE) identifies critical parameters. For example, oxidation studies of ethoxyanilines show peroxidase activity highly pH-dependent, with optimal yields at pH 5–6 . Reproducibility requires strict control of anhydrous conditions and catalyst purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.